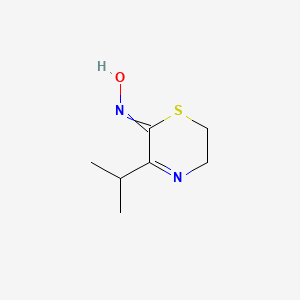![molecular formula C11H10N2O2 B8422001 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a heterocyclic compound that belongs to the diazabenzoazulene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves the use of Diels-Alder reactions. This method allows for the regioselective formation of the diazabenzoazulene framework . The reaction conditions often include the use of dienes and dienophiles under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound.
Aplicaciones Científicas De Investigación
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its cytotoxic effects against cancer cells are believed to result from the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diazaanthracene-2,9,10-trione: This compound is structurally related and also exhibits cytotoxicity against cancer cells.
1-azaanthracene-2,9,10-trione: Another related compound with improved activity over its natural counterparts.
Uniqueness
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its specific structural framework, which allows for distinct interactions with biological molecules and unique electronic properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
11-hydroxy-4,6-diazatricyclo[6.4.1.04,13]trideca-1(13),6,8,10-tetraen-5-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-2-1-8-6-12-11(15)13-4-3-7(5-9)10(8)13/h1-2,6,14H,3-5H2 |
Clave InChI |
XCQNUKJIFPNTPY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C1CC(=CC=C3C=NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[phenyl(2-pyridinyl)methyl]glycine](/img/structure/B8421942.png)
![2-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8421947.png)




![[6-(4-Fluorophenoxy)-2-pyridyl]methanol](/img/structure/B8421976.png)





![6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B8422009.png)

